molecular formula C20H26N4O3 B8539450 tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B8539450
M. Wt: 370.4 g/mol
InChI Key: VTARBMXAHFZFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrimidinyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(5-(benzyloxy)pyrimidin-4-yl)piperazine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyrimidinyl group can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 4-(5-phenylmethoxypyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-17(13-21-15-22-18)26-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3

InChI Key

VTARBMXAHFZFJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealed tube charged with 4-(5-Iodo-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (780 mg, 2.00 mmol), CuI (38 mg, 0.20 mmol), 1,10-phenathroline (72 mg, 0.4 mmol), Cs2CO3 (912 mg, 2.8 mmol), benzyl alcohol (0.62 mL, 6.0 mmol) and toluene (2 mL) was heated at 110° C. for 40 hours. The resulting suspension was cooled to room temperature and filtered through a silica gel pad, eluting with EtOAc. Evaporation of the solvent followed by flash chromatography on silica gel (10:1 hexanes/EtOAc) provided 4-(5-benzyloxypyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.640 g, 86%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 8.36 (s, 1H), 7.99 (s, 1H), 7.39 (m, 5H), 5.08 (s, 2H), 3.73 (m, 4H), 3.48 (m, 4H), 1.47 (s, 9H). LCMS (APCI+) m/z 371 [M+H]+; Rt=2.52 minutes.
Name
4-(5-Iodo-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
38 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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